Pinuseldarone
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Overview
Description
Preparation Methods
Pinuseldarone is typically extracted from the methanol extract of Pinus eldarica needles . The extraction process involves the use of high-performance liquid chromatography (HPLC) for purification . The structure of this compound is elucidated using spectroscopic methods, including one-dimensional and two-dimensional nuclear magnetic resonance (NMR) and high-resolution electrospray ionization mass spectrometry (HRESIMS) . The absolute configuration is established through nuclear Overhauser effect spectroscopy (NOESY) analysis and computational methods, including electronic circular dichroism (ECD) calculations .
Chemical Reactions Analysis
Pinuseldarone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into its reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pinuseldarone has several scientific research applications:
Mechanism of Action
Pinuseldarone exerts its effects by enhancing the pharmacological stimulation of brown adipocytes . This is achieved by sensitizing brown adipocytes to beta-3 adrenergic receptor signaling . The compound does not affect the differentiation of brown adipocytes but enhances their response to pharmacological stimuli .
Comparison with Similar Compounds
Pinuseldarone is compared with other clerodane-type diterpenes and labdane-type diterpenes isolated from Pinus eldarica needles . Similar compounds include:
Eldaricoxide A: A norlabdane-type diterpene with a peroxide moiety.
5,4’-Dihydroxy-3,7,8-trimethoxy-6-C-methylflavone: A known flavonoid.
This compound is unique due to its specific structure and its ability to regulate brown adipogenesis and thermogenesis .
Properties
Molecular Formula |
C20H32O2 |
---|---|
Molecular Weight |
304.5 g/mol |
IUPAC Name |
(4aR,7S,8S,8aS)-8-[(3R)-3-hydroxy-3-methylpent-4-enyl]-4,4a,7,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C20H32O2/c1-7-18(4,22)10-11-20(6)14(2)8-9-19(5)15(3)12-16(21)13-17(19)20/h7,12,14,17,22H,1,8-11,13H2,2-6H3/t14-,17+,18-,19-,20-/m0/s1 |
InChI Key |
KARUSPOBGJZEMI-IQOMPXODSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@]2([C@H]([C@@]1(C)CC[C@](C)(C=C)O)CC(=O)C=C2C)C |
Canonical SMILES |
CC1CCC2(C(C1(C)CCC(C)(C=C)O)CC(=O)C=C2C)C |
Origin of Product |
United States |
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